6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)QUINOLINE
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Overview
Description
6-Chloro-3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis or Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of Substituents: The chloro, ethoxybenzoyl, and methoxybenzenesulfonyl groups are introduced through electrophilic aromatic substitution, nucleophilic substitution, or coupling reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory procedures, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl or sulfonyl groups, potentially yielding alcohols or thiols.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a range of substituted quinolines.
Scientific Research Applications
6-Chloro-3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline may have applications in:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Biology: Studying its effects on biological pathways and its potential as a biochemical probe.
Industry: Use as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action would depend on its specific biological or chemical activity. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or DNA.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Sulfonylquinolines: Compounds with sulfonyl groups attached to the quinoline ring.
Uniqueness
6-Chloro-3-(4-ethoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline is unique due to its specific combination of substituents, which may confer distinct biological or chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
[6-chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5S/c1-3-32-19-7-4-16(5-8-19)24(28)22-15-27-23-13-6-17(26)14-21(23)25(22)33(29,30)20-11-9-18(31-2)10-12-20/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNONHJDZVNNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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